N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide
Description
N-Cyclopentyl-4-oxo-6-{[4-(propan-2-yl)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group, at the 6-position with a sulfamoyl moiety linked to a 4-isopropylphenyl group, and at the 1-position with a cyclopentyl ring. This structural framework is characteristic of bioactive compounds targeting microbial infections and enzymatic pathways, as seen in related 4-oxoquinoline derivatives .
Properties
Molecular Formula |
C24H27N3O4S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-cyclopentyl-4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H27N3O4S/c1-15(2)16-7-9-18(10-8-16)27-32(30,31)19-11-12-22-20(13-19)23(28)21(14-25-22)24(29)26-17-5-3-4-6-17/h7-15,17,27H,3-6H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
VQNILMNPESOFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Chemical Reactions Analysis
WAY-330507 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It may have applications in industrial processes, particularly in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of WAY-330507 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various cellular processes.
Comparison with Similar Compounds
Research Findings
- Structural Optimization : Bulky substituents (e.g., adamantyl in 67 ) reduce synthetic yields but enhance target affinity, whereas flexible groups (e.g., cyclopentyl in the target compound) balance activity and synthetic feasibility .
- Activity Trade-offs : Halogenated derivatives (e.g., 7f ) show potent antibacterial effects but poor solubility, highlighting the target compound’s sulfamoyl group as a strategic compromise between potency and bioavailability .
- Synthetic Challenges: Multi-step syntheses for 4-oxoquinoline derivatives often result in moderate yields (25–78%), necessitating chromatographic purification, as seen in 12 and 67 .
Biological Activity
N-Cyclopentyl-4-oxo-6-{[4-(propan-2-YL)phenyl]sulfamoyl}-1,4-dihydroquinoline-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core, a sulfamoyl group, and a cyclopentyl moiety. Its molecular formula is , which indicates the presence of nitrogen, oxygen, and sulfur in addition to carbon and hydrogen.
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 macrophages. The underlying mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
Biological Activity Data
Table 1: Biological Activity Summary
Case Studies
- Acute Lung Injury (ALI) : In a study involving LPS-induced ALI in mice, administration of the compound significantly reduced pulmonary edema and improved survival rates. Histological analysis revealed less macrophage infiltration and improved lung architecture compared to controls .
- Sepsis Models : In sepsis models, the compound demonstrated protective effects by modulating inflammatory responses and enhancing survival rates. This suggests its potential utility in treating systemic inflammatory conditions .
Research Findings
Recent studies have synthesized various derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, exploring their structure-activity relationships (SARs). Among these derivatives, certain modifications were found to enhance anti-inflammatory efficacy while maintaining low toxicity profiles. For instance, derivative 13a exhibited superior activity compared to others tested .
Table 2: Derivative Comparison
| Derivative | IL-6 Inhibition (%) | TNF-α Inhibition (%) | T1/2 (hours) |
|---|---|---|---|
| 13a | 85 | 78 | 11.8 |
| 13b | 70 | 65 | 9.5 |
| 13c | 60 | 55 | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
